molecular formula C8H14O4 B147162 Dimethyl isosorbide CAS No. 5306-85-4

Dimethyl isosorbide

Cat. No. B147162
CAS RN: 5306-85-4
M. Wt: 174.19 g/mol
InChI Key: MEJYDZQQVZJMPP-ULAWRXDQSA-N
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Description

Dimethyl Isosorbide (DMI) is a solvent developed from a sugar alcohol called isosorbide . It plays a crucial role in cosmetics, enhancing the delivery of active ingredients in skincare products by helping them penetrate deeper into the skin . It is suitable for all skin types and is plant-derived . It is primarily used in water-based ingredients to improve their consistency and texture .


Synthesis Analysis

The synthesis of DMI mainly relies on the etherification of the bio-based platform chemical isosorbide in the presence of basic or acid catalysts . High yielding methylation of isosorbide via dimethyl carbonate (DMC) chemistry is promoted by nitrogen organocatalyst N-methyl pyrrolidine (NMPy) .


Molecular Structure Analysis

The molecular formula of DMI is C8H14O4 . Its average mass is 174.194 Da and its monoisotopic mass is 174.089203 Da .


Chemical Reactions Analysis

The reaction conditions for the methylation of isosorbide were optimized and then efficiently applied for the methylation of isosorbide epimers, isoidide and isomannide . All seven methyl and methoxycarbonyl intermediates observed in the etherification of isosorbide were synthesized, isolated, and fully characterized .


Physical And Chemical Properties Analysis

DMI appears as a clear transparent liquid that is colorless to slightly yellow in color . It has a boiling point of 93-95°C and a melting point of -70°C .

Scientific Research Applications

Pharmaceutical Solvent and Penetration Enhancer

DMI is widely recognized in pharmaceutical formulations for its ability to enhance the solubility of drugs . It serves as a solvent for active pharmaceutical ingredients (APIs), particularly those with poor water solubility. Its low toxicity and ability to facilitate the penetration of APIs through biological membranes make it an invaluable component in transdermal drug delivery systems .

Cosmetic Ingredient for Enhanced Delivery

In the cosmetics industry, DMI is used to improve the delivery of active ingredients into the skin . It acts as a carrier, enhancing the absorption of compounds such as antioxidants and vitamins, which are crucial for maintaining skin health. Its use in skincare products leads to increased efficacy and performance of the actives .

Green Solvent in Organic Synthesis

DMI’s role as a green solvent in organic synthesis is gaining attention due to its biodegradability and low toxicity . It is used as an alternative to traditional dipolar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), especially in reactions that require a non-toxic and sustainable medium.

Environmental Applications in Recycling

DMI has shown potential in environmental applications, particularly in the recycling of plastics such as polyethylene terephthalate (PET). It acts as an efficient solvent for the alkaline hydrolysis of waste PET, converting it into valuable raw materials like terephthalic acid .

Medical Research Medium

In medical research, DMI is utilized as a medium for various biological studies. Its compatibility with a wide range of compounds and its non-toxic nature make it suitable for experiments involving cell cultures and tissue samples .

Industrial Applications as a Coalescent

DMI finds industrial applications as a coalescent in the paint industry. It helps in the formation of films in paint formulations, improving their drying characteristics and overall performance .

Future Directions

DMI is a well-known bio-based green replacement for conventional dipolar solvents such as dimethyl sulfoxide and dimethylformamide . It has potential applications in the synthesis of polycarbonates and polyurethanes . It also improves the color intensity and color uniformity of self-tanning formulations .

properties

IUPAC Name

(3S,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJYDZQQVZJMPP-ULAWRXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COC2C1OCC2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019399
Record name Dimethyl isosorbide
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Molecular Weight

174.19 g/mol
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Physical Description

Liquid
Record name D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl-
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Product Name

Dimethyl isosorbide

CAS RN

5306-85-4
Record name Dimethyl isosorbide
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Record name D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl-
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Record name DIMETHYL ISOSORBIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Dimethyl isosorbide has the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol.

ANone: DMI has shown remarkable efficiency as a solvent for the alkaline hydrolysis of waste polyethylene terephthalate (PET) into terephthalic acid. [] This process is highly relevant for plastic recycling and promoting a circular economy.

ANone: Yes, DMI has been successfully incorporated into transdermal therapeutic systems. Research indicates its potential to enhance the delivery of both hydrophilic and lipophilic drugs across the skin. [, , ]

ANone: While DMI is generally stable, its compatibility with certain active pharmaceutical ingredients (APIs) needs consideration. Research has shown that impurities present in commercial grades of DMI can impact the stability of APIs like benzocaine and indomethacin. []

ANone: Using chromatographically refined DMI can significantly improve the stability of APIs compared to unpurified grades. [] Additionally, incorporating antioxidants into formulations can enhance the stability of DMI, particularly in the presence of compounds like benzoyl peroxide. []

ANone: DMI exhibits a unique solubility profile, being miscible with both water and various organic solvents. This property makes it a versatile solvent for diverse applications. [, ]

ANone: The solubility of mangiferin, a polyphenol with poor aqueous solubility, was investigated in various solvents. The results showed that DMI exhibited higher solubilizing capacity for mangiferin compared to propylene glycol, glycerin, and ethanol, but lower than ethoxydiglycol and polyethylene glycols. []

ANone: Yes, DMI can be synthesized directly from D-sorbitol using dimethyl carbonate (DMC) as a green reagent and solvent. [, , ] This method aligns with sustainable chemistry practices by minimizing hazardous reagents and waste generation.

ANone: DMC offers several advantages as a methylating agent in DMI synthesis. It's a safer, less toxic alternative to traditional alkylating agents like methyl halides and dimethyl sulfate. Moreover, DMC acts as both a reagent and a solvent in the reaction, simplifying the process. [, , , ]

ANone: Research has explored the use of heterogeneous catalysts for DMI synthesis from isosorbide and DMC. [] This approach offers potential advantages in terms of catalyst separation, reusability, and process economics.

ANone: Yes, N-methyl pyrrolidine has demonstrated high efficiency as an organocatalyst for the methylation of isosorbide using DMC to produce DMI. [] This method avoids the use of metal-based catalysts, contributing to a greener process.

ANone: DMI has been shown to improve the color intensity and uniformity of dihydroxyacetone (DHA)-containing self-tanning creams. [, ] This effect is attributed to its penetration-enhancing properties, improving DHA delivery into the skin.

ANone: Combining DMI with potassium nitrate in a hydroxyethyl cellulose gel significantly improves the penetration of potassium nitrate into mucosal tissues. This leads to enhanced pain relief and faster healing of aphthous ulcers. []

ANone: DMI has proven effective as a green solvent for extracting cathode active materials from spent lithium-ion batteries. [] This is a crucial step in direct cathode recycling, promoting resource efficiency and reducing electronic waste.

ANone: Research has explored the use of DMI as a green solvent in fabricating poly(vinylidene fluoride)- and poly(ether sulfone)-based membranes for ultrafiltration and microfiltration applications. [] This highlights DMI's potential in developing sustainable membrane technologies.

ANone: DMI is considered a safer and more environmentally friendly alternative to traditional dipolar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dimethylacetamide (DMAc). [] This is because DMI is derived from renewable resources and has a lower toxicity profile.

ANone: Besides its favorable safety and environmental profile, DMI also possesses a high boiling point (246 °C), making it suitable for reactions requiring elevated temperatures. [] This characteristic makes it a valuable solvent in various chemical processes.

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